molecular formula C10H13BO5 B3146581 4-Ethoxycarbonyl-2-methoxyphenylboronic acid CAS No. 603122-86-7

4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Cat. No. B3146581
CAS RN: 603122-86-7
M. Wt: 224.02 g/mol
InChI Key: BGZDEQUZDOOMMD-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is an organic compound with the CAS Number: 603122-86-7 . It has a molecular weight of 224.02 and its IUPAC name is 4-(ethoxycarbonyl)-2-methoxyphenylboronic acid . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is 1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group and a methoxy group .


Chemical Reactions Analysis

Boronic acids, including 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, are known to be involved in various chemical reactions. These include oxidative hydroxylation for the preparation of phenols , cross-coupling with α-bromocarbonyl compounds , and Suzuki-coupling reactions with quinoline carboxylates .


Physical And Chemical Properties Analysis

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a solid at room temperature .

Scientific Research Applications

Supramolecular Assemblies

4-Ethoxycarbonyl-2-methoxyphenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2. A study has reported the formation of such assemblies using phenylboronic and 4-methoxyphenylboronic acids with 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethene (Pedireddi & Seethalekshmi, 2004).

Nanomaterials Characterization

In nanotechnology, derivatives of 4-methoxyphenylboronic acid, like (S)-6-(4-(Methoxycarbonyl)phenyl)-1,1′-bis-2-naphthol, have been used in the characterization of hybrid nanomaterials. These materials involve immobilizing the derivative onto multiwalled carbon nanotubes through covalent linkage, maintaining the chemical and electronic integrity of the chiral BINOL ligand (Monteiro et al., 2015).

Fluorescence Quenching Mechanism

The fluorescence quenching mechanism of boronic acid derivatives, including 4-methoxyphenylboronic acid, has been explored. This research provides insights into the interaction of these compounds with other molecules, crucial for applications in biochemical sensing and molecular diagnostics (Geethanjali et al., 2015).

Molecular Structure and Bonding

Studies on molecules like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid have provided detailed insights into the structural aspects of similar compounds. This includes understanding intramolecular and intermolecular interactions, crucial for the development of novel chemical entities (Venkatesan et al., 2016).

Dental Materials Research

In dental material science, compounds like 4-[2-(methacryloyloxy)ethoxycarbonyl]phthalic acid (4-MET) have been used to study bond strength and penetration of monomers into enamel. This research is vital for developing better dental adhesives and coatings (Hotta et al., 1992).

Safety and Hazards

This compound is considered hazardous and should be handled with care. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be used when handling this compound .

Future Directions

The use of boronic acids, including 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, in organic synthesis is a rapidly evolving field. Future research may focus on developing new synthetic methods and applications for these versatile compounds .

Relevant Papers The papers retrieved discuss the properties and applications of boronic acids and their derivatives . They highlight the versatility of these compounds in organic synthesis and their potential for future research .

Mechanism of Action

Target of Action

4-Ethoxycarbonyl-2-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the reactants in these synthesis reactions, where it acts as a boron source for the formation of carbon-boron bonds .

Mode of Action

This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond . The boron atom in the compound is replaced by a carbon atom from the organohalide, resulting in the formation of a new organic compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the production of these valuable compounds.

Pharmacokinetics

Its solubility in methanol suggests that it can be well-distributed in a reaction mixture, ensuring efficient reactions.

Result of Action

The result of the action of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The reaction efficiency can be affected by the choice of these components, as well as the reaction temperature and solvent . Furthermore, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .

properties

IUPAC Name

(4-ethoxycarbonyl-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-8(11(13)14)9(6-7)15-2/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZDEQUZDOOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonyl-2-methoxyphenylboronic acid

Synthesis routes and methods

Procedure details

Sodium metaperiodate (0.157 g) was added to a mixture of ethyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (0.075 g), water (1 mL) and tetrahydrofuran (4 mL) at room temperature with stirring, and the mixture was stirred at that temperature for 10 min. 2 mol/L hydrochloric acid (0.082 mL) was added, and the resulting mixture was stirred at that temperature for additional 2 hrs, then water and ethyl acetate were added. The organic layer was separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to afford 4-ethoxycarbonyl-2-methoxyphenylboronic acid (0.049 g).
Quantity
0.157 g
Type
reactant
Reaction Step One
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0.075 g
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reactant
Reaction Step One
Quantity
4 mL
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solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.082 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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